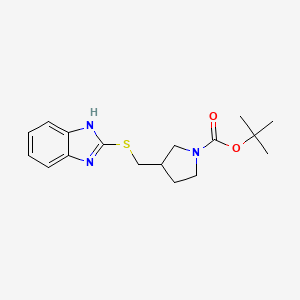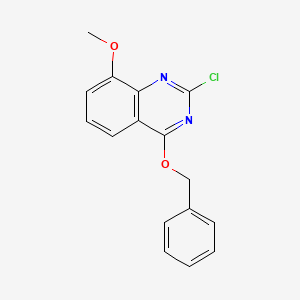
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound features a quinazoline core with chloro, methoxy, and phenylmethoxy substituents, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions. The presence of chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinazoline.
Substitution: Amino or thiol-substituted quinazoline derivatives.
科学研究应用
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxyquinazoline: Lacks the phenylmethoxy group, which may reduce its biological activity.
8-Methoxyquinazoline: Lacks both the chloro and phenylmethoxy groups, potentially altering its chemical reactivity and biological properties.
4-Phenylmethoxyquinazoline: Lacks the chloro and methoxy groups, which may affect its solubility and binding affinity
Uniqueness
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethoxy), which may confer enhanced biological activity and selectivity compared to its analogs .
属性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC 名称 |
2-chloro-8-methoxy-4-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI 键 |
SYIWHALXLFBZNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


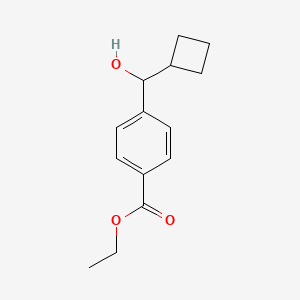
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
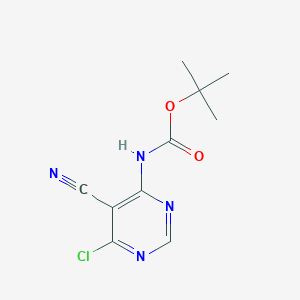
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
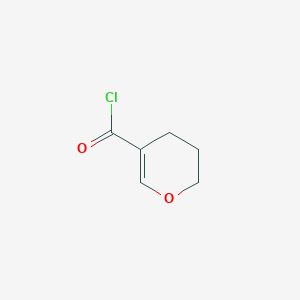

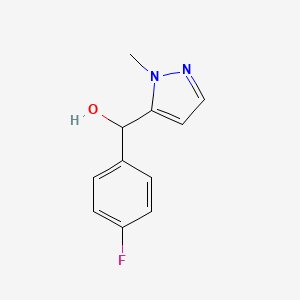
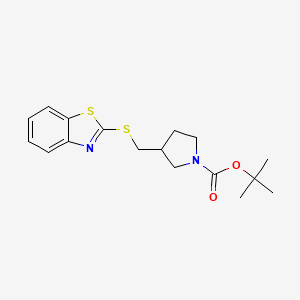
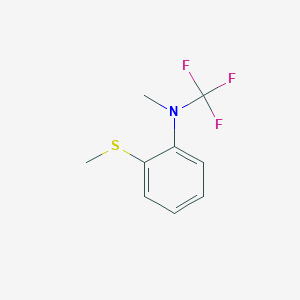
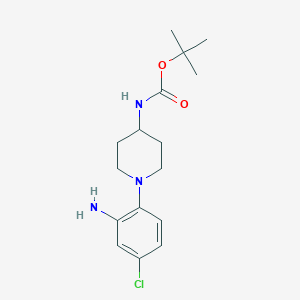
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
